molecular formula C21H20ClNO5 B1265239 riviciclib

riviciclib

Número de catálogo: B1265239
Peso molecular: 401.8 g/mol
Clave InChI: QLUYMIVVAYRECT-OCCSQVGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

  • Análisis De Reacciones Químicas

    • Ribociclib no experimenta reacciones químicas directas en el sentido tradicional. Su principal modo de acción es a través de la inhibición de la cinasa.
    • Los reactivos y condiciones comunes no son aplicables aquí, ya que los efectos de Ribociclib están mediados a nivel molecular.
  • Aplicaciones Científicas De Investigación

  • Mecanismo De Acción

  • Comparación Con Compuestos Similares

    Actividad Biológica

    Riviciclib, also known as P276-00, is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK4, and CDK9. This compound has garnered attention for its promising anticancer activity, particularly in colorectal cancer (CRC) and other malignancies. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

    This compound functions primarily by inhibiting the activity of CDKs, which are critical regulators of the cell cycle. By targeting these kinases, this compound disrupts the progression from the G1 to S phase of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The specific IC50 values for this compound against its target CDKs are as follows:

    CDK Target IC50 (nM)
    CDK179
    CDK463
    CDK920

    These values indicate a strong selectivity for CDK9, which is particularly relevant given its role in transcriptional regulation and cancer cell survival .

    Colorectal Cancer

    A significant study investigated the effects of this compound on various CRC cell lines. The results demonstrated that this compound exhibited substantial cytotoxicity and inhibited colony formation. It also induced apoptosis and disrupted the expression of cyclins and CDKs involved in cell cycle regulation. Notably, the combination of this compound with standard chemotherapeutics showed synergistic effects, enhancing overall efficacy against CRC cells .

    Other Cancer Types

    This compound's efficacy extends beyond CRC. It has shown potent activity against multiple cancer cell lines with IC50 values ranging from 310 to 800 nM, while exhibiting minimal effects on normal fibroblast cells . In xenograft models, this compound effectively inhibited tumor growth in lung carcinoma and human colon carcinoma models .

    Case Studies

    • Phase I Clinical Trials : this compound was evaluated in a Phase I trial involving patients with refractory solid tumors. The study highlighted its tolerability and mild efficacy but noted that further development was hampered by limited objective responses in certain patient populations .
    • Combination Therapy : In another study focusing on CRC, this compound was combined with established chemotherapeutics. The dual treatment resulted in enhanced anticancer effects compared to monotherapy, suggesting that this compound may improve the therapeutic index of existing treatments .

    Molecular Interactions

    Recent research has delved into the molecular interactions between this compound and nucleic acids. Spectroscopic studies revealed that this compound intercalates DNA, primarily binding to guanine and adenine bases, while also interacting with uracil residues in tRNA. This binding mechanism may contribute to its cytotoxic effects by disrupting nucleic acid function in rapidly dividing cancer cells .

    Summary of Findings

    This compound demonstrates significant potential as an anticancer agent through its selective inhibition of key CDKs involved in cell cycle regulation. Its ability to induce apoptosis and enhance the efficacy of traditional chemotherapeutics positions it as a valuable candidate for further clinical investigation.

    Aspect Details
    Targets CDK1, CDK4, CDK9
    IC50 Values (nM) CDK1: 79, CDK4: 63, CDK9: 20
    Cancer Types Studied Colorectal cancer (CRC), lung carcinoma, others
    Clinical Trials Phase I trials indicated tolerability; further studies needed due to limited responses
    Mechanism Induces apoptosis via disruption of cell cycle; intercalates DNA and binds tRNA

    Propiedades

    IUPAC Name

    2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QLUYMIVVAYRECT-OCCSQVGLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20ClNO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    401.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    riviciclib
    Reactant of Route 2
    riviciclib
    Reactant of Route 3
    riviciclib
    Reactant of Route 4
    riviciclib
    Reactant of Route 5
    riviciclib
    Reactant of Route 6
    riviciclib

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.